2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The presence of both nitro and sulfonyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide typically involves multiple steps:
Formation of Nitrobenzenesulfonyl Chloride: This is achieved by reacting benzenesulfonyl chloride with nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Aminated Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution at the sulfonyl group.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonyl group interacts with the active site of the enzyme, leading to its inhibition. This mechanism is particularly useful in the development of anticancer and antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Uniqueness
The presence of both nitro and sulfonyl groups in 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide makes it unique compared to its analogs. These functional groups provide the compound with distinct chemical reactivity and biological activity, making it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-18-7-13-21(14-8-18)32-16-15-24-23(27)17-25(19-9-11-20(12-10-19)26(28)29)33(30,31)22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFBQZBGDRNGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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